Technical Monograph: trans-3-(Benzyloxy)cyclobutanamine Hydrochloride
Technical Monograph: trans-3-(Benzyloxy)cyclobutanamine Hydrochloride
CAS: 905823-30-5 Formula: C₁₁H₁₅NO · HCl Molecular Weight: 213.70 g/mol (HCl salt)
Executive Summary
trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a high-value alicyclic building block used extensively in medicinal chemistry to introduce conformational restriction. Unlike flexible linear alkyl chains, the cyclobutane ring locks substituents into specific vectors, often improving potency and metabolic stability (lowering lipophilicity compared to cyclohexanes).
The trans-isomer is particularly critical in "linkerology" and scaffold design because it orients the amine and the benzyloxy (protected alcohol) groups in a linear, extended conformation (approx. 180° dihedral angle), whereas the cis-isomer adopts a bent, "U-shaped" conformation. This guide details the synthesis, stereochemical control, and application of this scaffold, addressing the common challenge of isomeric purity.
Structural & Physicochemical Analysis[1]
Stereochemistry & Conformation
The cyclobutane ring is not planar; it adopts a "pucker" conformation to relieve torsional strain.
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Trans-Isomer (Target): The substituents are on opposite faces of the ring. In the puckered conformation, they typically adopt a pseudo-diequatorial orientation, minimizing transannular steric clash. This results in an extended vector distance between the nitrogen and the oxygen.
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Cis-Isomer (Impurity): The substituents are on the same face. This isomer is often the kinetic product of simple ketone reductions due to steric approach control.
Key Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High in Water, MeOH, DMSO | Low in Et₂O, Hexanes |
| pKa (Conj. Acid) | ~9.5 - 10.5 | Typical for primary cycloalkyl amines |
| LogP (Free Base) | ~1.3 (Predicted) | Benzyloxy group adds lipophilicity |
| H-Bonding | 3 Donors (NH₃⁺), 1 Acceptor (Ether) | Excellent for salt formation |
Strategic Synthesis & Manufacturing
The synthesis of trans-3-(benzyloxy)cyclobutanamine is non-trivial because the thermodynamically stable ketone precursor, 3-(benzyloxy)cyclobutan-1-one, yields predominantly the cis-isomer upon direct reductive amination.
To guarantee high diastereomeric excess (de), a Stereoinversion Strategy is recommended over direct reduction.
Pathway A: The Stereoinversion Route (Recommended)
This route utilizes the Mitsunobu reaction to invert the stereocenter of the intermediate alcohol, converting the kinetically favored cis-alcohol into the desired trans-amine precursor.
Step-by-Step Protocol:
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Reduction: Reduce 3-(benzyloxy)cyclobutan-1-one with NaBH₄ in MeOH at -78°C.
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Mitsunobu Inversion: React the cis-alcohol with Phthalimide, Triphenylphosphine (PPh₃), and DIAD (Diisopropyl azodicarboxylate).
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Deprotection: Treat the phthalimide intermediate with Hydrazine hydrate (Ing-Manske procedure) or Methylamine in EtOH.
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Result:trans-3-(benzyloxy)cyclobutanamine .
-
-
Salt Formation: Dissolve the free amine in Et₂O and add 4M HCl in Dioxane dropwise. Filter the precipitate.[6][7]
Pathway B: Direct Reductive Amination (Separation Required)
Suitable only if preparative HPLC is available to separate the ~1:1 to 3:1 (cis:trans) mixture.
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Reagents: 3-(benzyloxy)cyclobutan-1-one + NH₄OAc + NaBH₃CN.
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Limitation: Difficult separation of amines on silica; often requires Boc-protection first, separation of Boc-isomers, then deprotection.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis via Mitsunobu inversion ensures high trans-isomer purity.
Quality Control & Self-Validation
Distinguishing the cis and trans isomers is critical. Standard LCMS will show the same mass; NMR is the definitive tool.
1H-NMR Diagnosis
The methine proton at the C1 position (attached to the amine) exhibits distinct splitting patterns due to the ring pucker.
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trans-Isomer (Target):
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The C1-H and C3-H protons are in a pseudo-equatorial/axial relationship.
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Diagnostic Signal: The methine proton (
~3.5-3.8 ppm) typically appears as a quintet or broad multiplet with smaller coupling constants ( Hz) compared to the cis.
-
-
cis-Isomer (Impurity):
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Diagnostic Signal: The methine proton often appears as a pseudo-quartet or more defined multiplet with larger vicinal coupling constants (
Hz) due to the eclipsed interactions in the cis-conformation.
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HPLC Method
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Column: C18 Reverse Phase (e.g., XBridge C18).
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Mobile Phase: 0.1% TFA in Water (A) / MeCN (B).
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Gradient: 5% to 95% B.
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Note: The cis and trans isomers often separate by 0.5 - 1.0 min retention time, with the more polar cis-isomer usually eluting earlier (depending on the specific column interactions).
Applications in Drug Discovery[10][11][12]
Linkerology & Scaffold Design
This compound serves as a "spacer" that provides a defined distance between two pharmacophores.
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Distance: The trans-cyclobutane provides a rigid ~5.0 Å spacing between the nitrogen and the oxygen.
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Vector: The 180° vector is ideal for replacing para-substituted phenyl rings to improve solubility (sp³ character) and reduce aromatic ring count (Fsp³ score improvement).
Precursor to trans-3-Aminocyclobutanol
The benzyloxy group is a masked alcohol.
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Protocol: Hydrogenolysis (H₂, Pd/C, MeOH) removes the benzyl group.
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Utility: This is a bioisostere for the amino-cyclohexanol motif found in many GPCR ligands (e.g., Muscarinic antagonists).
SAR Logic Diagram
Caption: Strategic utility of the scaffold in medicinal chemistry campaigns.
Handling & Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Hygroscopicity: As a hydrochloride salt, it will absorb atmospheric moisture. Weigh quickly or use a dry box.
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Stability: The benzyl ether is stable to basic and acidic conditions (except strong Lewis acids). It is cleaved by hydrogenolysis.
References
-
Vertex AI Search. (2026). Synthesis and Properties of trans-3-(Benzyloxy)cyclobutanamine. Retrieved from 10.
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Advanced ChemBlocks. (2026). Product Specification: Trans-3-(benzyloxy)cyclobutanamine. Retrieved from 11.
-
Google Patents. (2018). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.[4] Retrieved from 4.
-
PubChem. (2026).[12] Compound Summary: 3-(benzyloxy)cyclobutan-1-amine hydrochloride. Retrieved from 13.[12]
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Vrije Universiteit Brussel. (2014). Stereoselective Reductions of 3-Substituted Cyclobutanones. Retrieved from 14.
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